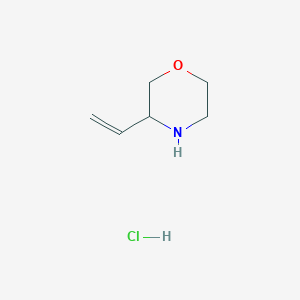

3-Ethenylmorpholine;hydrochloride

Description

Overview of Morpholine (B109124) Derivatives in Organic Synthesis and Materials Science

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in organic chemistry. wikipedia.org Its derivatives are integral to a wide array of applications. In organic synthesis, morpholine is commonly used to form enamines and serves as a building block for complex molecules. wikipedia.org For instance, it is a key component in the synthesis of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. wikipedia.org

Beyond pharmaceuticals, morpholine derivatives are crucial in materials science. They function as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced thermal and mechanical properties. e3s-conferences.org Furthermore, morpholine and its derivatives are employed as corrosion inhibitors in industrial applications, such as in boiler water treatment systems, where they help maintain pH levels and protect metal surfaces. nih.govsilverfernchemical.com Their utility also extends to the agrochemical industry, where certain derivatives act as fungicides. acs.orgchemicalbook.com

Significance of Ethenyl Functionalization within Heterocyclic Systems

The introduction of an ethenyl (or vinyl) group onto a heterocyclic ring is a powerful strategy for modifying a molecule's reactivity and properties. The carbon-carbon double bond of the ethenyl group is a versatile functional handle that can participate in a wide range of chemical transformations. These include polymerization reactions, which can lead to the formation of novel polymers with heterocyclic pendants, and various addition reactions, allowing for further molecular diversification.

Ethenyl-functionalized heterocycles are key monomers in the synthesis of specialty polymers with tailored electronic, optical, or mechanical properties. The reactivity of the double bond also makes these compounds valuable intermediates in organic synthesis, enabling the construction of more complex molecular architectures through reactions like Heck coupling, metathesis, and Diels-Alder cycloadditions.

Role of Hydrochloride Salts in Chemical Stability and Reactivity Modulation

The formation of a hydrochloride salt is a common and effective method for improving the handling and efficacy of organic bases, such as amines. wikipedia.org By reacting the basic nitrogen atom of a compound like 3-ethenylmorpholine with hydrochloric acid, a salt is formed. This process offers several advantages.

Firstly, hydrochloride salts typically exhibit greater water solubility compared to their free base counterparts, which can be advantageous for certain applications. wikipedia.org Secondly, the salt form often has a longer shelf-life due to increased stability. wikipedia.org The protonation of the amine to form the salt can protect it from undesired reactions, effectively acting as a temporary protecting group that can be readily reversed. wikipedia.org This modulation of reactivity is a key tool in chemical synthesis and formulation. The formation of a hydrochloride salt can also aid in the purification of a compound through crystallization. reddit.com

| Property | General Effect of Hydrochloride Salt Formation |

| Solubility | Generally increases water solubility. wikipedia.org |

| Stability | Often enhances shelf-life and stability. wikipedia.org |

| Purification | Can facilitate purification via crystallization. reddit.com |

| Reactivity | Modulates the reactivity of the basic amine. wikipedia.org |

Historical Context and Precedent for Ethenylmorpholine Research

A review of the chemical literature indicates a significant research focus on various substituted morpholines. e3s-conferences.orgacs.orgresearchgate.net However, specific research dedicated to 3-ethenylmorpholine and its hydrochloride salt appears to be limited or non-existent in publicly available databases. The historical precedent for this compound is therefore largely indirect, built upon the extensive body of work on other morpholine derivatives. For instance, research on 3-methylmorpholine (B1346471) hydrochloride provides some insight into the properties of a 3-substituted morpholine salt. americanelements.comchemicalbook.com The synthesis and reactions of various N-substituted and C-substituted morpholines are well-documented, providing a playbook of potential synthetic routes and chemical behaviors that could be extrapolated to the ethenyl derivative. organic-chemistry.org

Current Gaps and Emerging Research Opportunities in Ethenylmorpholine Hydrochloride Chemistry

The apparent lack of direct research on 3-Ethenylmorpholine;hydrochloride represents a significant knowledge gap and, consequently, a compelling research opportunity. The unique combination of the stable morpholine ring, the reactive ethenyl group, and the stabilizing hydrochloride salt suggests a molecule with considerable potential.

Key areas for future investigation include:

Synthesis: Developing efficient and stereoselective synthetic routes to 3-ethenylmorpholine and its subsequent conversion to the hydrochloride salt.

Characterization: Thoroughly characterizing the compound's physical and chemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and X-ray crystal structure.

Reactivity Studies: Exploring the reactivity of the ethenyl group in various chemical transformations to synthesize novel downstream products.

Polymerization: Investigating the potential of 3-ethenylmorpholine as a monomer for the creation of new functional polymers.

Applications: Screening 3-ethenylmorpholine hydrochloride and its derivatives for potential applications in areas where morpholine derivatives have already shown promise, such as in pharmaceuticals, agrochemicals, and materials science.

The exploration of this compound could lead to the discovery of new chemical entities with valuable properties and applications, further expanding the rich and diverse chemistry of morpholine derivatives.

Properties

IUPAC Name |

3-ethenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-6-5-8-4-3-7-6;/h2,6-7H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFBMWMZQEARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenylmorpholine;hydrochloride

Precursor Synthesis and Derivatization Routes

The successful synthesis of 3-ethenylmorpholine;hydrochloride is critically dependent on the efficient preparation of key precursors. The primary strategies revolve around the synthesis of the 3-ethenylmorpholine free base, which is then converted to the hydrochloride salt.

Synthesis of the 3-Ethenylmorpholine Free Base

The introduction of the ethenyl (vinyl) group at the 3-position of the morpholine (B109124) ring is a key synthetic challenge. Two principal retrosynthetic approaches are considered viable, starting from either a C3-acetyl or a C3-hydroxyethyl substituted morpholine precursor.

One plausible pathway involves the olefination of a 3-acetylmorpholine precursor. Carbonyl olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.orgorganic-chemistry.org The HWE reaction, in particular, is often favored due to the easier removal of the phosphate (B84403) byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. nrochemistry.comwikipedia.org The reaction proceeds via the nucleophilic attack of a phosphonate (B1237965) carbanion on the carbonyl group of 3-acetylmorpholine, followed by elimination to form the desired alkene. nrochemistry.comwikipedia.org

An alternative strategy involves the dehydration of a 3-(1-hydroxyethyl)morpholine precursor. The dehydration of alcohols to form alkenes is a classic transformation in organic synthesis, typically acid-catalyzed. However, for sensitive substrates, milder dehydration methods might be necessary to avoid side reactions.

Preparation of Ethenylmorpholine Precursors

The synthesis of the aforementioned precursors, 3-acetylmorpholine and 3-(1-hydroxyethyl)morpholine, is a critical prerequisite. While direct synthesis of these specific precursors is not extensively documented, their preparation can be inferred from general methods for the synthesis of substituted morpholines.

The synthesis of N-substituted morpholines, such as N-acetylmorpholine and N-formylmorpholine, is well-established and typically involves the reaction of morpholine with an appropriate acylating agent. europub.co.ukajgreenchem.comajgreenchem.comresearchgate.net However, the synthesis of C-substituted morpholines is more complex.

A potential route to 3-acetylmorpholine could involve the acylation of a suitable morpholine derivative or the cyclization of a precursor already containing the acetyl group. Similarly, 3-(1-hydroxyethyl)morpholine could potentially be synthesized by the reaction of a suitable morpholine precursor with an epoxide or through the reduction of 3-acetylmorpholine.

Hydrochloride Salt Formation Strategies

The conversion of the volatile and potentially unstable 3-ethenylmorpholine free base into its hydrochloride salt enhances its stability and handling properties. google.comgoogle.com

Direct Protonation Methods with Hydrochloric Acid

The most straightforward method for the formation of this compound is the direct reaction of the free base with hydrochloric acid. google.com This typically involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of hydrochloric acid (e.g., in isopropanol (B130326) or diethyl ether) until precipitation of the salt is complete. The choice of solvent is crucial to ensure good solubility of the free base and poor solubility of the resulting hydrochloride salt, thereby maximizing the yield.

Alternative Salt Metathesis Approaches

While direct protonation is common, alternative methods can be employed, particularly when anhydrous conditions are critical or when dealing with sensitive substrates. One such approach involves the use of trialkylsilyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a proton source like an alcohol. This in-situ generation of HCl can offer milder reaction conditions.

Reaction Conditions and Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is paramount for achieving high yield and purity of the final product. Key parameters include temperature, reaction time, choice of reagents, and purification methods.

For the olefination step (e.g., HWE reaction), the choice of base, solvent, and temperature can significantly influence the stereoselectivity (E/Z ratio) of the resulting alkene. nrochemistry.comwikipedia.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) is a common condition for generating the phosphonate carbanion.

The purification of the volatile 3-ethenylmorpholine free base may require distillation, while the non-volatile hydrochloride salt can often be purified by recrystallization. The selection of an appropriate solvent system for recrystallization is critical for obtaining a product with high purity.

Below are representative data tables illustrating the potential optimization of key reaction steps.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination of 3-Acetylmorpholine

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | NaH | THF | 25 | 4 | 75 | 90:10 |

| 2 | KHMDS | Toluene | 0 | 2 | 82 | >95:5 |

| 3 | LiOtBu | DME | 25 | 6 | 70 | 85:15 |

| 4 | DBU | Acetonitrile (B52724) | 50 | 2 | 88 | 80:20 |

Table 2: Optimization of Hydrochloride Salt Formation of 3-Ethenylmorpholine

| Entry | Acid Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | HCl in Isopropanol | Diethyl Ether | 0 | 1 | 92 | 98.5 |

| 2 | HCl in Dioxane | Acetone (B3395972) | 25 | 0.5 | 89 | 97.8 |

| 3 | Gaseous HCl | Toluene | 0 | 2 | 95 | 99.1 |

| 4 | TMSCl/Methanol | Hexane | 25 | 1 | 90 | 98.9 |

Stereoselective Synthesis of this compound Enantiomers

The C-3 position of 3-ethenylmorpholine is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. youtube.com Stereoselective synthesis strategies aim to produce a single enantiomer in high purity. researchgate.net

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govyoutube.com For the synthesis of chiral 3-substituted morpholines, enantiopure amino alcohols are excellent starting points. nih.govnih.gov

A plausible chiral pool synthesis of (S)-3-ethenylmorpholine could start from a commercially available, enantiopure (S)-amino alcohol. This starting material would be subjected to a series of reactions to build the morpholine ring while preserving the stereochemistry at the C-3 position. For example, a four-step synthesis starting from an enantiomerically pure amino alcohol can lead to cis-3,5-disubstituted morpholines. nih.gov A key step in such a sequence could be a Pd-catalyzed carboamination reaction. nih.govnih.gov The ethenyl group could either be present in one of the starting materials or introduced later in the synthetic sequence.

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds. youtube.comyoutube.com For 3-substituted morpholines, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been developed. organic-chemistry.org This method uses a titanium catalyst for the initial cyclization of an aminoalkyne to a cyclic imine, which is then reduced in the presence of a chiral ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to afford the chiral 3-substituted morpholine with high enantiomeric excess. organic-chemistry.org While this has been demonstrated for various substituents, its application for the introduction of an ethenyl group would require a suitable aminoalkyne precursor.

Another approach involves the asymmetric functionalization of C-H bonds. A dual catalysis system combining a chiral N-heterocyclic carbene (NHC) and photoredox catalysis has been shown to be effective for the α-acylation of tertiary amines. acs.org Such strategies could potentially be adapted for the direct asymmetric vinylation of the morpholine ring. Nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions has also been reported as a method to form chiral allylic amines. nih.gov

The table below highlights key features of a potential asymmetric catalytic approach.

| Catalytic Step | Catalyst | Role of Catalyst | Expected Outcome |

| Hydroamination/Cyclization | Ti-based catalyst | Formation of cyclic imine | Precursor for asymmetric reduction |

| Asymmetric Transfer Hydrogenation | Chiral Ru-complex | Enantioselective reduction | Enantioenriched 3-ethenylmorpholine |

When a racemic mixture of 3-ethenylmorpholine is produced, resolution techniques can be employed to separate the two enantiomers. youtube.comlibretexts.orgyoutube.com A common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org

This involves reacting the racemic 3-ethenylmorpholine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. youtube.com Once the diastereomeric salts are separated, the desired enantiomer of 3-ethenylmorpholine can be liberated by treatment with a base to remove the chiral acid. The resulting enantiomerically enriched free base can then be converted to the hydrochloride salt.

Reactivity of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it both nucleophilic and basic.

Chemical Reactivity and Transformation of 3 Ethenylmorpholine;hydrochloride

1 Nucleophilic Reactivity and Protonation Effects

In its free base form, the nitrogen atom of 3-ethenylmorpholine is a nucleophile and can react with electrophiles. A common reaction for such secondary amines is quaternization, where reaction with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt.

The specified compound, however, is 3-Ethenylmorpholine;hydrochloride. In this salt, the nitrogen atom is already protonated, forming a morpholinium ion. This has two major consequences for reactivity:

Loss of Nucleophilicity: The lone pair of the nitrogen is engaged in a bond with a proton. Consequently, the nitrogen atom is no longer nucleophilic and cannot react with electrophiles like alkyl halides.

Electronic Withdrawal: The positively charged R3N+H- group is strongly electron-withdrawing. This effect is transmitted through the molecule, decreasing the electron density of the ethenyl double bond. As discussed previously, this deactivates the double bond toward electrophilic attack but would activate it toward attack by nucleophiles in reactions such as Michael addition, should a suitable conjugate acceptor system be formed.

The protonation also affects the stability and solubility of the molecule. The hydrochloride salt is typically a crystalline solid with increased water solubility compared to the free base, which is often an oil. The formation of the salt is a reversible acid-base reaction. Treatment of this compound with a base (e.g., sodium hydroxide) will deprotonate the nitrogen, regenerating the free base, N-vinylmorpholine.

Quaternization and Amine Functionalization

The tertiary amine functionality within the morpholine (B109124) ring of 3-ethenylmorpholine hydrochloride provides a reactive site for quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of quaternary ammonium salts. The process is a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide.

The general reaction scheme for the quaternization of 3-ethenylmorpholine (after neutralization of the hydrochloride salt) with an alkyl halide can be represented as follows:

3-Ethenylmorpholine + R-X → [N-Alkyl-3-ethenylmorpholinium]⁺X⁻

Where R is an alkyl group and X is a halide (e.g., Cl, Br, I). The efficiency of this reaction is dependent on several factors, including the nature of the alkyl halide and the reaction conditions.

| Alkylating Agent (R-X) | Reaction Conditions | Product | Notes |

| Methyl Iodide (CH₃I) | Typically proceeds at room temperature in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). | N-Methyl-3-ethenylmorpholinium iodide | The high reactivity of methyl iodide facilitates a rapid reaction. |

| Ethyl Bromide (CH₃CH₂Br) | May require heating to proceed at a reasonable rate. | N-Ethyl-3-ethenylmorpholinium bromide | Steric hindrance from the ethyl group can slow the reaction compared to methyl iodide. |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Often requires elevated temperatures and longer reaction times. | N-Benzyl-3-ethenylmorpholinium chloride | The reactivity is influenced by the stability of the benzyl group. |

Table 1: Representative Quaternization Reactions of 3-Ethenylmorpholine

Further functionalization of the amine can also be envisioned through other reactions typical for tertiary amines, although specific studies on 3-ethenylmorpholine hydrochloride are limited.

Hydrolysis and Solvolysis Pathways of the Hydrochloride Salt

The hydrochloride salt of 3-ethenylmorpholine is susceptible to hydrolysis, particularly in aqueous solutions. The presence of the vinyl group introduces an additional layer of complexity to its hydrolytic behavior. Under acidic conditions, as would be expected for a solution of the hydrochloride salt, the ethenyl group can undergo hydration.

The hydrolysis of N-vinyl compounds, such as N-vinyl-2-pyrrolidone, is known to occur under acidic conditions, yielding an aldehyde (acetaldehyde in the case of N-vinylpyrrolidone hydrolysis) and the corresponding lactam. By analogy, the acid-catalyzed hydrolysis of 3-ethenylmorpholine could potentially lead to the formation of morpholine and acetaldehyde.

3-Ethenylmorpholine + H₂O (acid catalyst) → Morpholine + CH₃CHO

The rate of this hydrolysis is expected to be dependent on pH and temperature. The hydrochloride salt itself will establish an acidic pH in aqueous solution, which can catalyze this degradation.

Solvolysis, a more general term for the reaction of a substrate with the solvent, can also occur. In alcoholic solvents, for instance, alcoholysis might lead to the formation of acetals or other solvent-adducts at the vinyl position, though this is less commonly reported for simple vinyl ethers and amines compared to hydrolysis.

Cross-Coupling Reactions Involving the Ethenyl Group

The ethenyl (vinyl) group of 3-ethenylmorpholine is a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecular structures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound (typically a boronic acid or ester) with a vinyl or aryl halide (or triflate). In the context of 3-ethenylmorpholine, it would serve as the vinyl partner in a hypothetical coupling with an aryl boronic acid. However, for this to occur, the vinyl group would typically need to be a vinyl halide or a related derivative.

A more plausible, though not directly documented, application would be the coupling of a halogenated morpholine derivative with a vinylboronic acid. If 3-ethenylmorpholine were to be used directly, it would likely need to be activated in a non-standard way, or the reaction would proceed via a different mechanistic pathway, such as a Heck-type reaction.

Heck and Sonogashira Coupling Principles

Heck Reaction: The Heck reaction couples a vinyl or aryl halide with an alkene. organic-chemistry.orgbeilstein-journals.orgnih.govdiva-portal.orgresearchgate.net In this case, 3-ethenylmorpholine could act as the alkene partner, reacting with an aryl or vinyl halide (Ar-X) in the presence of a palladium catalyst and a base. The general reaction would be:

3-Ethenylmorpholine + Ar-X + Base → 3-(2-Aryl-ethenyl)morpholine + [Base-H]⁺X⁻

The reaction typically favors the formation of the trans-substituted alkene due to steric considerations in the transition state.

| Aryl Halide (Ar-X) | Catalyst | Base | Product |

| Iodobenzene | Pd(OAc)₂, PPh₃ | Triethylamine | 3-(2-Phenyl-ethenyl)morpholine |

| Bromobenzene | PdCl₂(PPh₃)₂ | Sodium acetate (B1210297) | 3-(2-Phenyl-ethenyl)morpholine |

| 4-Bromoanisole | Herrmann's catalyst | Potassium carbonate | 3-[2-(4-Methoxyphenyl)-ethenyl]morpholine |

Table 2: Hypothetical Heck Coupling Reactions of 3-Ethenylmorpholine

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide. gold-chemistry.orglibretexts.orgresearchgate.netsynarchive.comorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction would require 3-ethenylmorpholine to be in the form of a vinyl halide for a standard reaction with a terminal alkyne.

A hypothetical reaction would be:

3-(2-Halo-ethenyl)morpholine + R-C≡CH + Pd catalyst + Cu(I) cocatalyst + Base → 3-(2-Alkynyl-ethenyl)morpholine

The successful application of these cross-coupling reactions would significantly expand the synthetic utility of the 3-ethenylmorpholine scaffold.

Degradation Pathways and Stability Under Various Environmental Conditions

The stability of 3-ethenylmorpholine hydrochloride is influenced by environmental factors such as light, heat, and moisture.

Thermal Stability: As a hydrochloride salt, the compound is expected to have a relatively high melting point and be more thermally stable than its free base form. However, at elevated temperatures, degradation can occur, potentially involving polymerization of the vinyl group or decomposition of the morpholine ring.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For morpholine itself, photocatalytic degradation in the presence of TiO₂ has been shown to produce various oxidized products. nih.gov The ethenyl group in 3-ethenylmorpholine provides an additional chromophore that can absorb UV light, potentially leading to polymerization or other photochemical transformations. Studies on the photodegradation of similar plastic pellets have shown that UV irradiation can lead to the formation of hydroxyl and carbonyl groups. nih.gov

Aqueous Stability: As discussed in the hydrolysis section, the compound is susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions. The stability of morphine in aqueous solution has been studied, and while structurally different, it highlights the potential for complex degradation kinetics in related molecules. nih.gov The presence of the hydrochloride salt will create an acidic environment, favoring hydrolysis of the vinyl group over time.

| Condition | Potential Degradation Pathway | Products |

| Elevated Temperature | Thermal decomposition, polymerization | Oligomers/polymers of 3-ethenylmorpholine, morpholine ring cleavage products |

| UV Radiation | Photopolymerization, photooxidation | Oligomers/polymers, oxidized morpholine derivatives |

| Aqueous Solution (acidic) | Hydrolysis of the ethenyl group | Morpholine, Acetaldehyde |

Table 3: Potential Degradation Pathways for 3-Ethenylmorpholine Hydrochloride

Computational and Theoretical Studies of 3 Ethenylmorpholine;hydrochloride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations, or conformations. wikipedia.org For 3-Ethenylmorpholine;hydrochloride, these calculations would provide critical insights into its geometry, including bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. wikipedia.org A DFT analysis of this compound would typically be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to a geometry optimization procedure.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. For a molecule containing nitrogen, oxygen, carbon, and hydrogen, a common choice would be the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). The "B3LYP" functional accounts for electron correlation, while the "6-311+G(d,p)" basis set provides a flexible description of the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for more accurate bonding descriptions.

The output of such a calculation would be a set of optimized geometric parameters. An illustrative example of what this data might look like is presented in Table 1.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p)) (Note: This table is a hypothetical representation of expected data.)

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (vinyl) | ~1.34 |

| C-N (ring) | ~1.47 | |

| C-O (ring) | ~1.43 | |

| Bond Angle (°) | C-C-H (vinyl) | ~120 |

| C-N-C (ring) | ~109 | |

| C-O-C (ring) | ~111 |

| Dihedral Angle (°) | H-C-C-N (vinyl-ring) | ~180 (trans) or ~0 (cis) |

Beyond DFT, other quantum chemical methods could be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental data. wikipedia.org While computationally more demanding, they can offer higher accuracy for certain properties. An ab initio study could serve to benchmark the results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. nih.gov Methods like AM1 or PM7 would be significantly faster, allowing for rapid exploration of the conformational landscape, albeit with lower accuracy than DFT or ab initio methods. These could be useful for an initial screening of many possible conformations before refining the most stable ones with more robust methods.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within the this compound molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iq A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the nitrogen atom of the morpholine (B109124) ring or the π-system of the ethenyl group. The LUMO would be expected to be distributed over the electropositive centers. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchcommons.org An example of the kind of data a FMO analysis would provide is shown in Table 2.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311+G(d,p)) (Note: This table is a hypothetical representation of expected data.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 6.3 |

The distribution of electrical charge within the molecule can be analyzed through various methods, with Natural Bond Orbital (NBO) analysis being a common choice. This analysis provides a measure of the partial atomic charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the protonated amine group would be a center of positive charge.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a significant positive potential around the hydrogen atom of the hydrochloride and the nitrogen it is bonded to, and negative potentials around the oxygen atom and the ethenyl group's π-cloud.

Conformational Analysis and Energy Minima Identification

The morpholine ring in 3-Ethenylmorpholine can exist in different conformations, most notably the chair and boat forms. Furthermore, rotation around the single bond connecting the ethenyl group to the morpholine ring introduces additional conformational possibilities.

A conformational analysis would involve systematically rotating key bonds and calculating the energy of each resulting structure. This creates a potential energy surface (PES) for the molecule. The goal is to identify the "energy minima," which correspond to the most stable, low-energy conformations of the molecule. These stable conformers are the ones most likely to be observed experimentally.

This process is often performed using a combination of methods. A faster, lower-level theory (like a semi-empirical method or a small basis set DFT) might be used to scan the entire PES and identify potential minima. These candidate structures would then be re-optimized using a more accurate, higher-level theory (such as DFT with a larger basis set) to confirm that they are true energy minima and to obtain their relative energies. The conformation with the lowest energy is the global minimum and represents the most stable structure of the molecule.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. plos.org This technique allows for the investigation of how this compound would behave in a solution, such as water or an organic solvent, providing insights into its solvation and interaction with surrounding molecules.

MD simulations can model complex systems, including the interactions between a solute and solvent, and have been successfully applied to understand the behavior of various molecules in solution, from simple ions to complex biomolecules. nih.govnih.govpsu.eduresearchgate.net For this compound, an MD simulation would typically involve placing a model of the molecule in a box filled with solvent molecules. The interactions between all atoms are calculated using a force field, such as OPLS-AA, and the trajectories of the atoms are determined by solving Newton's equations of motion. nih.gov

The primary interactions governing the behavior of this compound in an aqueous solution would be electrostatic interactions and hydrogen bonding. The protonated morpholine nitrogen and the chloride ion would be expected to form strong interactions with the polar water molecules. The ethenyl group, being nonpolar, would likely exhibit hydrophobic interactions, influencing the local solvent structure.

Key parameters that can be extracted from MD simulations to understand the solution behavior include:

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. For this compound, RDFs could reveal the hydration shells around the protonated nitrogen, the oxygen atom, and the chloride ion.

Coordination Numbers: By integrating the RDF, the coordination number can be calculated, which represents the average number of solvent molecules in the first solvation shell of a solute atom.

Hydrogen Bond Analysis: The simulations can quantify the number and lifetime of hydrogen bonds formed between the N-H group of the morpholine ring, the chloride ion, and surrounding water molecules.

Conformational Analysis: MD simulations can track the conformational changes of the morpholine ring and the orientation of the ethenyl group over time in solution.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such a simulation, based on general principles of molecular interactions in solution.

| Interaction Pair | Expected Peak Distance in RDF (Å) | Estimated Coordination Number |

| N-H --- O (water) | ~1.8 - 2.0 | 1 - 2 |

| Cl⁻ --- H (water) | ~2.2 - 2.4 | 4 - 6 |

| Morpholine O --- H (water) | ~1.9 - 2.1 | 1 - 2 |

This table is illustrative and not based on experimental or direct simulation data for this compound.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.

For this compound, a DFT calculation would begin with optimizing the geometry of the molecule to find its most stable three-dimensional structure. Following this, a vibrational frequency analysis can be performed. This analysis not only predicts the frequencies of the vibrational modes but also their intensities and the nature of the atomic motions involved in each mode. This is often described in terms of a Potential Energy Distribution (PED). nih.gov

The vibrational spectrum of this compound would be characterized by modes associated with the morpholine ring, the ethenyl (vinyl) group, and the N-H⁺ bond.

Key Predicted Vibrational Modes:

N-H⁺ Stretching: A strong, broad absorption is expected in the IR spectrum, typically in the range of 2400-2700 cm⁻¹, characteristic of a protonated amine.

C-H Stretching (Aliphatic and Vinylic): The C-H stretching vibrations of the morpholine ring would appear around 2850-3000 cm⁻¹. The C-H stretching of the vinyl group would be expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bond of the ethenyl group would give rise to a characteristic peak around 1640-1680 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the morpholine ring would be expected in the 1070-1150 cm⁻¹ region.

Morpholine Ring Vibrations: The complex rocking, twisting, and scissoring motions of the CH₂ groups and the ring itself would produce a series of absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The local vibrational mode theory can be employed to gain a deeper understanding of the chemical information encoded in the vibrational spectra, allowing for the characterization of bond strengths and conformational flexibility from the calculated normal modes. smu.edu

The following table presents a hypothetical summary of predicted vibrational frequencies and their assignments for this compound, based on DFT calculations of similar morpholine derivatives. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H⁺ Stretch | ~2650 | Stretching of the protonated amine bond |

| C-H Stretch (Vinyl) | ~3080 | Asymmetric stretching of =CH₂ |

| C-H Stretch (Alkyl) | ~2950 | Asymmetric stretching of ring CH₂ |

| C=C Stretch | ~1650 | Stretching of the vinyl double bond |

| CH₂ Scissoring | ~1450 | Bending motion of ring CH₂ groups |

| C-N Stretch | ~1200 | Stretching of the carbon-nitrogen bonds |

| C-O-C Asymmetric Stretch | ~1120 | Asymmetric stretching of the ether linkage |

This table is illustrative and based on theoretical predictions for analogous structures, not direct experimental data for this compound.

Polymerization Chemistry of 3 Ethenylmorpholine;hydrochloride

Radical Polymerization Principles and Control Strategies

Radical polymerization is a fundamental method for polymer synthesis, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. The initiation stage involves the creation of radical species from an initiator molecule, which then react with monomer units to begin the polymer chain growth. acs.orgyoutube.com This process is particularly effective for vinyl monomers, where the carbon-carbon double bond is susceptible to radical attack. acs.org

The polymerization of N-vinyl monomers, such as 3-ethenylmorpholine;hydrochloride, is influenced by several factors. The nature of the substituent on the nitrogen atom can affect the monomer's reactivity and the properties of the resulting polymer. In the case of this compound, the presence of the morpholine (B109124) ring and the hydrochloride salt are expected to play significant roles.

The hydrochloride form of the monomer introduces a positive charge, which can influence the polymerization kinetics and the polymer's solution properties. Acidic conditions, such as those present with a hydrochloride salt, can potentially trigger radical polymerization, even in the absence of conventional thermal initiators. ethz.ch This acid-triggered pathway can lead to faster polymerization rates and polymers with narrower molar mass distributions. ethz.ch

Specific homopolymerization studies on this compound are not extensively reported in the available literature. However, insights can be drawn from the polymerization of structurally similar monomers like N-vinylpyrrolidone (NVP). The polymerization of NVP is a well-studied process that can be initiated by thermal initiators. researchgate.netnih.gov The concentration of both the initiator and the monomer affects the molecular weight of the resulting polymer. researchgate.net

For this compound, the protonated nitrogen of the morpholine ring could influence the propagation and termination steps of the radical polymerization. The electrostatic repulsions between the positively charged growing polymer chain and the incoming protonated monomer might affect the rate of polymerization and the achievable molecular weight.

Copolymerization is a versatile technique to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. While specific copolymerization data for this compound is scarce, studies on related morpholine-containing monomers provide valuable insights. For instance, N-acryloylmorpholine has been copolymerized with various vinyl monomers such as methyl acrylate, methyl methacrylate, styrene, and vinyl acetate (B1210297) using a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netchemicalbook.com The reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, can be determined to predict the copolymer composition. researchgate.net

Similarly, copolymers based on vinyl morpholine, acrylic acid, and colloidal silica (B1680970) have been synthesized, indicating the feasibility of incorporating morpholine-containing units into more complex polymer structures. mcmaster.ca The presence of the hydrophilic and pH-responsive morpholine group makes these copolymers interesting for various applications. The hydrochloride form of 3-ethenylmorpholine would impart cationic character to the resulting copolymer, making it a polyelectrolyte with pH-dependent properties.

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and functionality. These techniques are characterized by the suppression of termination and chain transfer reactions. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. acs.org It involves the use of a RAFT agent, which reversibly deactivates the growing polymer chains, allowing for controlled growth. While specific RAFT polymerization of this compound has not been detailed, the successful RAFT polymerization of N-acryloylmorpholine and N-vinylformamide suggests its potential applicability. nih.govacs.org

For instance, the RAFT polymerization of N-acryloylmorpholine has been achieved using a suitable chain transfer agent and initiator, leading to polymers with controlled molecular weights. nih.gov An acid-triggered RAFT polymerization approach has also been demonstrated for various vinyl monomers, which could be particularly relevant for the hydrochloride salt of 3-ethenylmorpholine, potentially offering better control over the polymerization process. ethz.ch

Table 1: General Conditions for RAFT Polymerization of N-Vinyl Monomers (Illustrative Example)

| Parameter | Condition | Reference |

| Monomer | N-acryloylmorpholine | nih.gov |

| RAFT Agent | 2-cyano-2-propyl dodecyl trithiocarbonate | nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | nih.gov |

| Solvent | Dioxane | nih.gov |

| Temperature | 70°C | nih.gov |

This table is for illustrative purposes based on a related monomer and does not represent specific data for this compound.

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. rsc.orgnih.gov The controlled polymerization of N-vinyl monomers like N-vinylpyrrolidone has been achieved using ATRP, yielding polymers with narrow molecular weight distributions. mdpi.com

The applicability of ATRP to this compound would depend on the compatibility of the monomer and its hydrochloride salt with the ATRP catalyst system. The amine functionality of the morpholine ring could potentially coordinate with the metal catalyst, affecting its activity. The acidic nature of the hydrochloride salt might also influence the catalyst's performance. Careful selection of the ligand for the metal catalyst would be crucial to achieve a controlled polymerization.

Investigation of Polymer Architecture and Morphology

The architecture of a polymer, which describes the arrangement of its monomer units, significantly influences its properties and applications. researchgate.net By employing controlled polymerization techniques, various polymer architectures can be synthesized from this compound. These could include:

Linear homopolymers: Synthesized through controlled homopolymerization.

Block copolymers: Created by sequential monomer addition in a living polymerization process. This would allow for the combination of a poly(this compound) block with other polymer blocks to create amphiphilic or other functional materials.

Graft copolymers: Where chains of poly(this compound) are grown from a polymer backbone.

Star polymers: With multiple polymer arms radiating from a central core.

The morphology of these polymers, particularly in solution, would be heavily influenced by the pH-responsive nature of the morpholine units. At pH values below the pKa of the morpholine nitrogen, the polymer would be a cationic polyelectrolyte, adopting an extended conformation due to electrostatic repulsion. At higher pH values, the polymer would become neutral and likely more compact. This pH-responsiveness is a key feature that could be exploited in various applications.

Properties of Poly(this compound) and Copolymers

Thermal and Mechanical Properties of Resultant Polymers

Specific data regarding the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature of poly(this compound) are not available in published research. Similarly, details on its mechanical properties, such as tensile strength and modulus, have not been publicly reported.

Solution Properties and Viscosity Behavior

While it can be inferred that poly(this compound) would be a polyelectrolyte with interesting solution properties, specific studies detailing its viscosity behavior in different solvents and at various concentrations are not currently available.

Potential as a Building Block for Supramolecular Assemblies and "Smart" Materials

The presence of the morpholine group suggests potential for pH-responsive behavior, a hallmark of "smart" materials. However, there is no specific research demonstrating the use of poly(this compound) as a building block for creating supramolecular assemblies or functional smart materials.

Applications As a Synthetic Intermediate and Building Block

Synthesis of Complex Heterocyclic Compounds

The vinyl group of 3-ethenylmorpholine is a key functional handle that can participate in a variety of chemical reactions to form more complex heterocyclic systems. One of the most powerful strategies in the synthesis of cyclic compounds is the use of cycloaddition reactions. fiveable.me The electron-rich double bond of the ethenyl group can act as a dienophile or a dipolarophile in reactions such as Diels-Alder and 1,3-dipolar cycloadditions, respectively. libretexts.orgnih.gov These reactions allow for the stereocontrolled formation of six- and five-membered rings, providing a straightforward entry to intricate polycyclic structures that incorporate the morpholine (B109124) moiety.

For instance, in a [4+2] cycloaddition (Diels-Alder reaction), 3-ethenylmorpholine can react with a conjugated diene to furnish a cyclohexene derivative fused or appended to the morpholine ring. fiveable.me Similarly, 1,3-dipolar cycloaddition reactions with dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings such as triazoles or isoxazoles containing the morpholine substituent. nih.govsciforum.net The morpholine ring itself can influence the reactivity and selectivity of these transformations and is a desirable feature in many biologically active molecules.

Precursor in the Elaboration of Functional Polymers

Vinyl monomers are fundamental building blocks in polymer science, and 3-ethenylmorpholine is no exception. After neutralization of the hydrochloride salt to the free base, the vinyl group can undergo polymerization, typically through free-radical or controlled radical polymerization techniques, to yield poly(3-ethenylmorpholine). nih.gov The resulting polymer possesses pendant morpholine groups, which impart specific properties to the material.

The morpholine unit is known to be hydrophilic and can engage in hydrogen bonding. Polymers containing morpholine moieties, such as poly(N-acryloyl morpholine), are often biocompatible and water-soluble, making them suitable for various biological applications. researchgate.net The synthesis of functional polymers from 3-ethenylmorpholine can be tailored to control molecular weight, architecture (e.g., linear, branched), and copolymer composition, allowing for the fine-tuning of the material's properties for specific uses in fields like drug delivery and biomaterials. nih.gov

| Polymerization Technique | Potential Properties of Poly(3-ethenylmorpholine) | Potential Applications |

| Free Radical Polymerization | High molecular weight, broad molecular weight distribution | General purpose hydrogels, coatings |

| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Controlled molecular weight, narrow molecular weight distribution, block copolymers | Drug delivery systems, smart materials, biocompatible surfaces |

Scaffolding for Diversification in Material Science

In material science, a scaffold refers to a core molecular framework that can be systematically modified to generate a library of new materials with diverse properties. materialsciencejournal.org The morpholine ring in 3-ethenylmorpholine serves as a robust and synthetically tractable scaffold. Its physicochemical properties, including its polarity and hydrogen bonding capability, can be harnessed in the design of new materials.

The diversification of the 3-ethenylmorpholine scaffold can be achieved through reactions of the vinyl group or by modifications of the morpholine ring itself, if other functional groups are present. The resulting materials could find applications in areas such as separation technologies, catalysis, and the development of functional surfaces. The ability to create a wide range of derivatives from a single, readily available starting material is a key advantage in the high-throughput discovery of new materials.

Role in the Construction of Compound Libraries

Compound libraries are essential tools in drug discovery and chemical biology for the identification of new bioactive molecules. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its favorable pharmacokinetic properties. acs.orgnih.gov 3-Ethenylmorpholine;hydrochloride is an excellent starting material for the construction of compound libraries centered around the morpholine core. acs.orgchemrxiv.org

The vinyl group provides a versatile point of attachment for a wide array of chemical moieties through various reactions, including but not limited to, Heck coupling, hydroamination, and Michael additions. This allows for the rapid generation of a large number of diverse molecules from a common intermediate. High-throughput synthesis on a morpholine-based scaffold can lead to the discovery of new drug candidates. researchgate.net

| Reaction Type on Vinyl Group | Resulting Functional Group | Potential for Library Diversification |

| Heck Coupling | Substituted alkene | Introduction of aryl and vinyl substituents |

| Hydroamination | Amine | Introduction of various amine functionalities |

| Michael Addition | Extended carbon chain with functional group | Addition of a wide range of nucleophiles |

| Oxidation | Epoxide, diol, aldehyde | Introduction of oxygen-containing functional groups |

| Reduction | Ethyl group | Saturation of the vinyl group |

Intermediate for the Preparation of Related Ethenylmorpholine Derivatives

This compound can serve as a precursor for the synthesis of other, more complex ethenylmorpholine derivatives. The vinyl group can be chemically modified in a multitude of ways to introduce additional functionality while retaining the core morpholine structure. For example, hydroboration-oxidation of the double bond would yield a hydroxyethyl-substituted morpholine, which could then be further functionalized.

Epoxidation of the vinyl group would produce a reactive epoxide that can be opened with various nucleophiles to generate a range of 2-(morpholin-3-yl)ethanol derivatives. Furthermore, metathesis reactions could be employed to create longer-chain alkenyl-substituted morpholines. These transformations highlight the role of 3-ethenylmorpholine as a key intermediate in the synthesis of a broader family of substituted morpholine compounds with potential applications in various fields of chemistry. nih.gov

Advanced Characterization Methodologies for 3 Ethenylmorpholine;hydrochloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopy is fundamental to confirming the identity and structure of 3-Ethenylmorpholine;hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. While 1D NMR (¹H and ¹³C) provides foundational information, advanced techniques like 2D NMR and Solid-State NMR offer deeper structural insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning proton and carbon signals and establishing the molecular framework.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would reveal correlations between the vinyl protons and the proton at the C3 position of the morpholine (B109124) ring, as well as couplings between the protons within the morpholine ring itself.

HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com It is instrumental in piecing together the molecular skeleton, for instance, by showing a correlation from the vinyl protons to the C3 carbon of the morpholine ring, confirming the attachment of the ethenyl group. youtube.com

Solid-State NMR (SSNMR): For analyzing the compound in its crystalline powder form, SSNMR provides valuable information on molecular conformation and dynamics in the solid state. emory.edunih.gov Techniques like Magic-Angle Spinning (MAS) are employed to overcome the spectral broadening typically seen in solids, yielding high-resolution spectra. emory.edunih.gov SSNMR can detect subtle differences in molecular packing and identify different polymorphic forms of the hydrochloride salt.

Table 1: Illustrative 2D NMR Correlations for this compound This table presents expected correlations and is for illustrative purposes.

| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H on C3 | Vinyl Protons, H on C2 | C3 | C2, C5, Ethenyl Carbons |

| H on C2/C6 (axial) | H on C2/C6 (equatorial), H on C3/C5 (axial) | C2 / C6 | C3 / C5 |

| H on C2/C6 (equatorial) | H on C2/C6 (axial), H on C3/C5 (equatorial) | C2 / C6 | C3 / C5 |

| Vinyl Protons (=CH₂) | Other Vinyl Proton, H on C3 | Ethenyl (=CH₂) | C3, Ethenyl (-CH=) |

| Vinyl Proton (-CH=) | Other Vinyl Protons, H on C3 | Ethenyl (-CH=) | C3, Ethenyl (=CH₂) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

IR Spectroscopy: In the analysis of this compound, FTIR (Fourier-Transform Infrared) spectroscopy would confirm the presence of key structural features. The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending of the alkyl and vinyl groups, C-O-C stretching of the ether linkage in the morpholine ring, and C=C stretching of the ethenyl group. The formation of the hydrochloride salt would be evidenced by the appearance of a broad absorption band for the N⁺-H stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond of the ethenyl group, being a non-polar bond, is expected to produce a strong and sharp signal in the Raman spectrum, making it a particularly useful technique for confirming this functionality.

Table 2: Expected Vibrational Frequencies for this compound This table presents expected vibrational modes and is for illustrative purposes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

| N⁺-H Stretch | Ammonium (B1175870) Salt | 2400-2700 (broad) | IR (Strong) |

| C-H Stretch (sp²) | Ethenyl | 3010-3095 | IR/Raman (Medium) |

| C-H Stretch (sp³) | Morpholine Ring | 2850-2960 | IR/Raman (Strong) |

| C=C Stretch | Ethenyl | 1640-1680 | Raman (Strong), IR (Medium) |

| C-N Stretch | Amine | 1020-1250 | IR (Medium) |

| C-O-C Stretch | Ether | 1080-1150 | IR (Strong) |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of 3-Ethenylmorpholine. This is crucial for confirming the compound's identity and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. wikipedia.orgyoutube.com The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its structural components. For 3-Ethenylmorpholine, fragmentation would likely involve the loss of the ethenyl group or the opening and fragmentation of the morpholine ring, providing definitive structural proof. capes.gov.br

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of 3-Ethenylmorpholine This table presents a hypothetical fragmentation pathway for illustrative purposes.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

| 114.16 | 86.13 | 28.03 (C₂H₄) | Protonated Morpholine Ring |

| 114.16 | 70.09 | 44.07 (C₂H₄O) | Fragment from ring opening |

| 114.16 | 57.07 | 57.09 (C₃H₇N) | Fragment from ring cleavage |

| 114.16 | 43.04 | 71.12 (C₄H₉O) | C₂H₅N⁺ fragment |

Chromatographic Methods for Purity Assessment and Separation (Methodological Focus)

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the chemical purity of this compound and for separating its enantiomers. The molecule possesses a chiral center at the C3 position of the morpholine ring, meaning it can exist as a pair of non-superimposable mirror images (enantiomers).

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol), would be developed to determine the purity of the compound. Impurities would appear as separate peaks in the chromatogram, and the purity can be calculated based on the relative peak areas.

Chiral Separation: To separate the two enantiomers, a specialized Chiral Stationary Phase (CSP) is required. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for resolving the enantiomers of a wide range of chiral compounds, including those with amine and hydroxyl groups near the stereocenter. tsijournals.com A normal-phase method using a mobile phase like n-heptane and an alcohol modifier is often employed. tsijournals.com The ability to separate and quantify the individual enantiomers is critical, as they may have different biological properties.

Table 5: Illustrative HPLC Method for Chiral Separation of 3-Ethenylmorpholine Enantiomers This table outlines a hypothetical method based on published separations of similar compounds. tsijournals.com

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the two enantiomeric peaks |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is an essential technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound as byproducts of its synthesis. The manufacturing process, which may involve the reaction of morpholine with reagents like ammonium chloride and subsequent steps, can potentially leave residual starting materials, solvents, or side-reaction products. google.com

The primary application of GC in this context is to ensure the purity of the monomer before polymerization. The presence of volatile impurities can significantly impact the polymerization process and the final properties of the resulting polymer. GC analysis is typically performed using a capillary column with a suitable stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to hydrocarbons, while a thermal energy analyzer (TEA) can be employed for its high selectivity in detecting nitrogen-containing compounds like morpholine itself. iarc.fr By comparing the retention times of peaks in the sample chromatogram to those of known standards, specific byproducts can be identified. The area under each peak is proportional to the concentration of the corresponding compound, allowing for precise quantification.

Table 1: Illustrative GC Parameters for Volatile Byproduct Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph | Separates volatile components |

| Column | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point |

| Detector | Flame Ionization Detector (FID) | Quantifies organic compounds |

| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying the sample |

| Potential Byproducts | Morpholine, Xylene, Ammonia | Impurities from synthesis google.com |

X-ray Crystallography for Solid-State Structure Determination

In a typical analysis, a suitable single crystal of the compound is isolated and mounted in the diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data are then processed to generate an electron density map, from which the atomic positions are determined. Studies on similar morpholinium salts, such as 1-morpholino-3-morpholinium bromide propane, have successfully used this method to elucidate detailed structural information. mdpi.com For this related compound, it was found to crystallize in the monoclinic P21 space group, revealing key intermolecular interactions like O···H and Br···H hydrogen bonds that govern the crystal packing. mdpi.com A similar analysis of this compound would yield comparable data, confirming the molecular structure and revealing the packing forces in the crystal lattice.

Table 2: Example Crystallographic Data for a Morpholine Derivative (1-morpholino-3-morpholinium bromide propane) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C14H31Br2N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.37450(10) |

| b (Å) | 11.1378(2) |

| c (Å) | 9.6549(2) |

| β (°) | 93.358(2) |

| Volume (ų) | 684.30(2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 120(2) |

Thermal Analysis Techniques (Methodological Focus)

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable. nrel.gov

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to study thermal transitions, such as melting, crystallization, and glass transitions. nih.gov

For the monomer, this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity. nih.gov For the resulting polymer, poly(3-ethenylmorpholine), DSC is used to determine its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter that defines the polymer's operating temperature range. The analysis involves heating a small sample at a constant rate and monitoring the heat flow.

Table 3: Representative Thermal Events Measured by DSC

| Sample Type | Thermal Event | Typical Temperature Range (°C) | Heat Flow |

|---|---|---|---|

| Monomer | Melting (Tm) | 170 - 180 (for Morpholine HCl alfa-chemistry.com) | Endothermic |

| Polymer | Glass Transition (Tg) | Varies with polymer structure | Step change in baseline |

| Polymer | Crystallization (Tc) | Varies (on cooling) | Exothermic |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials. mdpi.com

When analyzing this compound, TGA can reveal the presence of residual solvents or moisture, which would be seen as a mass loss at low temperatures. The decomposition temperature of the monomer itself can also be determined. For poly(3-ethenylmorpholine), TGA is crucial for assessing its thermal stability. The resulting TGA curve provides the onset temperature of decomposition (Td), which indicates the temperature at which the polymer begins to degrade. The percentage of material remaining at high temperatures (char yield) can also be measured, providing insight into the material's flame retardancy. mdpi.com

Table 4: Example TGA Data for Thermal Stability of a Polymer mdpi.com

| Polymer Sample | Td5 (5% Weight Loss, °C) in N2 | Residue Yield at 800 °C in N2 (%) |

|---|---|---|

| Polymer A | > 560 | > 87 |

Microscopy Techniques for Morphological Characterization of Polymers

The bulk properties of a polymer are heavily influenced by its morphology—the arrangement and ordering of its polymer chains. Various microscopy and scattering techniques are used to characterize the morphology of polymers like poly(3-ethenylmorpholine) from the nanoscale to the microscale.

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful for probing polymer morphology. WAXS provides information about the crystalline structure of the polymer, with sharp peaks indicating a high degree of crystallinity. mdpi.com SAXS, conversely, is used to investigate larger-scale structures, such as the size and shape of amorphous domains or crystalline lamellae. rsc.org

Table 5: Microscopy and Scattering Techniques for Polymer Morphology

| Technique | Information Obtained | Typical Application |

|---|---|---|

| Wide-Angle X-ray Scattering (WAXS) | Crystalline structure, degree of crystallinity | Assessing polymer chain packing and order mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale morphology, domain spacing | Characterizing phase-separated structures in block copolymers rsc.org |

| Scanning Electron Microscopy (SEM) | Surface topography, microstructure | Visualizing surface features and fractures |

| Transmission Electron Microscopy (TEM) | Internal morphology, phase distribution | Imaging the internal structure of thin polymer films |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of N-vinylmorpholine, the precursor to 3-Ethenylmorpholine;hydrochloride, has been an area of academic and industrial interest. Traditional methods often involve the vinylation of morpholine (B109124) with acetylene. Future research should aim to develop more efficient, selective, and scalable synthetic routes.

One promising avenue is the exploration of novel catalytic systems. While alkali hydroxides like potassium hydroxide (B78521) (KOH) have been shown to be effective, particularly when supported on materials like activated carbon, there is considerable room for improvement. bohrium.comresearchgate.netmpdata.fr Future studies could focus on:

Homogeneous and Heterogeneous Catalysis: Investigating transition metal catalysts (e.g., palladium, ruthenium, rhodium) for the vinylation of morpholine. These catalysts might offer milder reaction conditions and higher selectivity, reducing the formation of byproducts.

Enzymatic Synthesis: The use of enzymes for the synthesis of vinyl monomers is a burgeoning field. Screening for or engineering enzymes that can catalyze the N-vinylation of morpholine could lead to highly specific and environmentally benign synthetic processes.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for exothermic reactions like vinylation. Developing a continuous flow synthesis for N-vinylmorpholine could significantly enhance production efficiency and safety. A reported method for the synthesis of 4-phenylmorpholine (B1362484) utilizes a continuous production model with a recyclable catalyst, a concept that could be adapted for 3-ethenylmorpholine. google.com

A comparison of different catalytic systems for the synthesis of N-vinylmorpholine is presented in Table 1.

Table 1: Comparison of Catalytic Systems for N-vinylmorpholine Synthesis

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| KOH | DMSO | 90 | 31.7 | mpdata.fr |

| NaOH | DMSO | 90 | 19.4 | nih.gov |

| LiOH | DMSO | 90 | 16.6 | mpdata.fr |

Development of Sustainable Synthesis Methods

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly production methods.

Key areas for investigation include:

Green Solvents: While dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for N-vinylmorpholine synthesis, its environmental profile is not ideal. mpdata.fr Research into the use of greener alternatives, such as ionic liquids, supercritical fluids (like CO2), or even water, could significantly improve the sustainability of the process. The synthesis of N-formyl morpholine has been demonstrated using it as a green solvent, highlighting the potential for morpholine derivatives in sustainable chemistry. ajgreenchem.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthetic strategies should aim for high atom economy, minimizing waste generation.

Energy Efficiency: The vinylation of morpholine can be energy-intensive. nih.gov The development of catalytic systems that operate at lower temperatures and pressures would reduce the energy consumption and environmental footprint of the synthesis. Microwave-assisted synthesis is another avenue that could potentially shorten reaction times and reduce energy input.

Integration into Advanced Materials Architectures

The polymerization of this compound would yield poly(this compound), a cationic polyelectrolyte. The properties of this polymer remain largely unexplored, presenting a significant opportunity for materials science research. Future work should focus on:

Controlled Polymerization Techniques: Employing controlled radical polymerization methods like RAFT (Reversible Addition-Fragment-Chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to synthesize well-defined polymers with controlled molecular weights and low dispersity. This would allow for a systematic study of structure-property relationships.

Copolymerization: Copolymerizing this compound with other monomers (e.g., acrylates, acrylamides, or other vinyl monomers) could lead to a wide range of new materials with tunable properties. For instance, creating copolymers with hydrophobic monomers could result in amphiphilic polymers that self-assemble into micelles or other nanostructures.

Hydrogels and Smart Materials: The hydrophilic and cationic nature of poly(this compound) makes it a prime candidate for the development of hydrogels. These hydrogels could exhibit responsiveness to stimuli such as pH, ionic strength, or temperature, making them suitable for applications in drug delivery, tissue engineering, and as sensors.

Membranes and Separation Technologies: Incorporating this polymer into membranes could impart unique properties for water purification, gas separation, or selective ion transport. Patents have mentioned poly-N-vinylmorpholine in the context of cellulose (B213188) acetate (B1210297) compositions, suggesting potential applications in films and membranes. nih.gov

Investigation of Surface and Interfacial Phenomena

The behavior of poly(this compound) at surfaces and interfaces is another critical area for future research. Understanding these phenomena is crucial for applications ranging from coatings and adhesives to biomedical devices.

Surface Energy and Wettability: Characterizing the surface energy and wettability of films made from poly(this compound) is fundamental. Techniques like contact angle measurements can provide insights into the polymer's hydrophilicity and its interactions with different liquids. nih.gov The processing method of polymer films is known to significantly impact their surface properties, including roughness and wettability. nih.gov

Interfacial Tension: For applications in emulsions and multiphase systems, measuring the interfacial tension between solutions of the polymer and various immiscible liquids is essential. nih.govsigmaaldrich.com This data is critical for understanding the polymer's efficacy as a stabilizer or emulsifier.